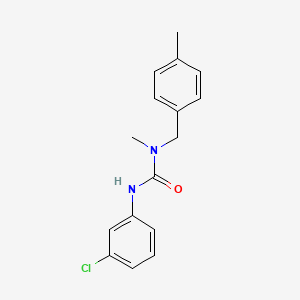
2,4-dichloro-N'-(2-methyl-6-phenyl-4-pyrimidinyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N'-(2-methyl-6-phenyl-4-pyrimidinyl)benzohydrazide, commonly known as DCMPH, is a chemical compound that has been extensively studied for its potential use in scientific research. DCMPH is a hydrazide derivative that has shown promise as a potent and selective inhibitor of protein kinase CK2, making it a valuable tool for investigating the role of CK2 in various biological processes.
作用機序
DCMPH inhibits CK2 activity by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to target proteins, thereby inhibiting CK2-mediated phosphorylation. DCMPH has been shown to be a selective inhibitor of CK2, with little to no activity against other protein kinases.
Biochemical and Physiological Effects
DCMPH has been shown to have a number of biochemical and physiological effects in various cell types. In cancer cells, DCMPH has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, DCMPH has been shown to protect against oxidative stress and promote neurite outgrowth. In inflammation models, DCMPH has been shown to reduce cytokine production and inhibit NF-κB activation.
実験室実験の利点と制限
DCMPH has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool for investigating the role of CK2 in various biological processes. It is also relatively stable and easy to synthesize, making it a cost-effective tool for lab experiments. However, DCMPH has some limitations. It has low solubility in aqueous solutions, which can limit its use in certain experiments. It also has potential off-target effects, which should be carefully considered when interpreting experimental results.
将来の方向性
There are a number of future directions for research on DCMPH. One area of interest is the development of more potent and selective inhibitors of CK2. Another area of interest is the investigation of the role of CK2 in various diseases, including cancer and neurodegenerative disorders. DCMPH may also have potential as a therapeutic agent for these diseases, although further research is needed to explore this possibility. Finally, the development of new methods for delivering DCMPH to target cells could improve its efficacy and reduce potential off-target effects.
合成法
DCMPH can be synthesized through a multi-step process starting with the reaction of 2,4-dichloro-5-nitrobenzoic acid with hydrazine hydrate to form 2,4-dichloro-N'-(2-hydroxybenzylidene)hydrazinecarboxamide. This compound can then be reacted with 2-methyl-6-phenyl-4-pyrimidinamine to form the final product, DCMPH.
科学的研究の応用
DCMPH has been used extensively in scientific research to investigate the role of CK2 in various biological processes. CK2 is a serine/threonine protein kinase that plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of CK2 has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. DCMPH has been shown to inhibit CK2 activity in a dose-dependent manner, making it a valuable tool for investigating the role of CK2 in these diseases.
特性
IUPAC Name |
2,4-dichloro-N'-(2-methyl-6-phenylpyrimidin-4-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O/c1-11-21-16(12-5-3-2-4-6-12)10-17(22-11)23-24-18(25)14-8-7-13(19)9-15(14)20/h2-10H,1H3,(H,24,25)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSHLMVPPWSRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N'-(2-methyl-6-phenylpyrimidin-4-yl)benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4964813.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4964820.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isopropylphenyl)-1,3-thiazolidin-4-one](/img/structure/B4964827.png)
![ethyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4964831.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B4964836.png)
![methyl 7-cyclopropyl-3-[2-(mesitylamino)-2-oxoethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4964847.png)
![N-cyclohexyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4964849.png)


![1-[3-(mesityloxy)propyl]piperidine](/img/structure/B4964865.png)

![2-(4-{2-[5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4964880.png)
![1-[6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4964897.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4964901.png)